N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide
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Overview
Description
N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide is a complex organic compound that features both indole and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and piperazine intermediates, which are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acylating agents, reducing agents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for further research and application.
Chemical Reactions Analysis
Types of Reactions
N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.
Scientific Research Applications
N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the piperazine ring can modulate the compound’s overall activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide: Unique due to its specific combination of indole and piperazine moieties.
This compound analogs: Compounds with similar structures but different substituents on the indole or piperazine rings.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-indol-1-ylpropyl)-2-[3-oxo-1-(pyridin-3-ylmethyl)piperazin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c29-22(25-10-4-12-27-13-8-19-6-1-2-7-20(19)27)15-21-23(30)26-11-14-28(21)17-18-5-3-9-24-16-18/h1-3,5-9,13,16,21H,4,10-12,14-15,17H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVJVEJZDGHXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NCCCN2C=CC3=CC=CC=C32)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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